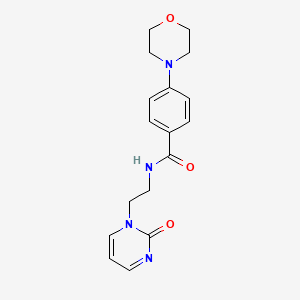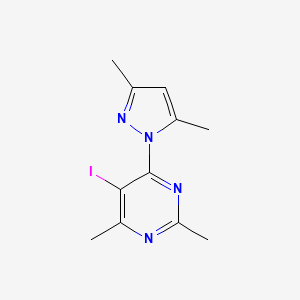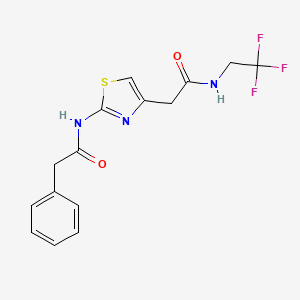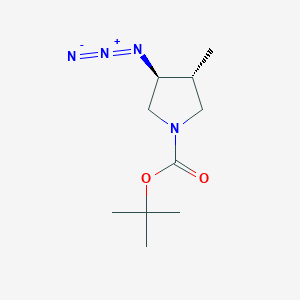
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a notable compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves the condensation of 4-morpholinobenzoyl chloride with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine. The reaction is typically conducted in an anhydrous environment, utilizing solvents such as dichloromethane or dimethylformamide, with a base like triethylamine to facilitate the process. The reaction conditions include a controlled temperature range of 0-5°C to maintain the stability of intermediates.
Industrial Production Methods
Industrial production methods leverage advanced synthetic techniques including continuous flow reactors to ensure high yield and purity. Optimization of the reaction conditions and catalyst selection is crucial to scale the production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming derivatives with higher oxidation states.
Reduction: It can be reduced to simpler amine derivatives under controlled conditions using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in presence of catalysts.
Major Products
Oxidation leads to the formation of 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzoic acid.
Reduction yields simpler amine derivatives.
Substitution produces halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic structures. Its functional groups allow for versatility in creating derivatives with potential pharmacological activities.
Biology
In biological research, this compound is examined for its interactions with biological macromolecules, contributing insights into enzyme inhibition and protein binding studies.
Medicine
Pharmacologically, it is studied for its potential as a therapeutic agent due to its structural similarity to known biologically active molecules. It may have applications in developing drugs targeting specific receptors or enzymes.
Industry
In the industry, this compound is investigated for its utility in creating novel materials with specialized properties, such as enhanced solubility or targeted delivery systems in pharmaceuticals.
Mechanism of Action
The mechanism by which 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as a ligand. The pathways involved include modulation of signal transduction pathways and interference with nucleic acid synthesis, depending on its application.
Comparison with Similar Compounds
Similar Compounds
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
4-morpholino-N-(2-(4-pyridinyl)ethyl)benzamide
4-(N-ethyl-N-phenylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Uniqueness
Compared to these similar compounds, 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide stands out due to its unique combination of a morpholino group with a benzamide and a pyrimidinyl-ethyl linkage. This hybrid structure offers a balance of hydrophilicity and lipophilicity, enhancing its versatility in scientific research and potential therapeutic applications.
Hope this deep dive gives you a comprehensive understanding of this compound!
Properties
IUPAC Name |
4-morpholin-4-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(18-7-9-21-8-1-6-19-17(21)23)14-2-4-15(5-3-14)20-10-12-24-13-11-20/h1-6,8H,7,9-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHERLJNSTQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)
![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)

![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)

![1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2862089.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)
![Methyl 2-[(15S)-10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2862096.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)
